Sodium tert-butyl carbonate

描述

Contextualization within Modern Organic Chemistry Methodologies

In modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides, the use of protecting groups is an indispensable strategy. wikipedia.org These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is a cornerstone of this approach, prized for its ability to protect amines. wikipedia.orgresearchgate.net Boc-protected amines are stable under a wide range of basic and nucleophilic conditions, allowing for selective transformations at other molecular sites. wikipedia.orgorganic-chemistry.org

The widespread use of the Boc group is enabled by the reagent di-tert-butyl dicarbonate (B1257347) (also known as Boc anhydride), which allows for the efficient and clean introduction of this protection. atamanchemicals.comchemicalbook.com Sodium tert-butyl carbonate holds a crucial position in this context as a key intermediate in the modern, industrial-scale synthesis of di-tert-butyl dicarbonate. google.com The process typically involves the reaction of sodium tert-butoxide with carbon dioxide to form a slurry containing this compound, which is then converted to the final product. chemicalbook.comgoogle.com This positions this compound not as an end-product, but as a pivotal component in the supply chain of a reagent that underpins a vast array of synthetic methodologies, including solid-phase peptide synthesis (SPPS) and the synthesis of complex natural products. wikipedia.orgatamanchemicals.com

Historical Development and Conceptual Significance as a Reagent

The historical trajectory of Boc group introduction highlights the significance of the synthetic route involving this compound. Early methods for preparing di-tert-butyl dicarbonate often relied on highly toxic and hazardous reagents, such as phosgene (B1210022), reacting with tert-butanol (B103910). wikipedia.org The drive for safer, more scalable, and environmentally benign processes led to the development of alternative synthetic pathways.

A significant advancement was the establishment of methods starting from sodium tert-butoxide. The reaction of sodium tert-butoxide with carbon dioxide to form this compound represents a key conceptual shift. google.comgoogle.com This intermediate, a monoalkali metal mono-tert-butyl carbonate, can then be reacted with a variety of activating agents, such as methanesulfonyl chloride or surpalite (a phosgene equivalent), to yield di-tert-butyl dicarbonate. google.com This two-step process, proceeding through the formation of this compound, offered a safer and more controlled alternative to the direct use of phosgene. wikipedia.org The conceptual significance of this compound, therefore, lies in its role as the cornerstone of a safer generation of synthetic methods for a critical organic reagent. Research has focused on optimizing the conditions for its formation and subsequent conversion, for instance by using petroleum ether as a solvent to simplify purification and reduce costs. google.com

Table 1: Key Reactions in the Synthesis of Di-tert-butyl Dicarbonate via this compound

| Step | Reactants | Product | Significance |

|---|---|---|---|

| 1 | Sodium tert-butoxide, Carbon Dioxide (CO₂) | This compound | Formation of the key intermediate from readily available starting materials. chemicalbook.comgoogle.com |

| 2 | This compound, Activating Agent (e.g., Methanesulfonyl Chloride, Phosgene) | Di-tert-butyl dicarbonate | Conversion to the final Boc-protecting reagent, avoiding more hazardous traditional routes. chemicalbook.com |

Scope and Core Research Themes of the Review

This article focuses exclusively on the chemical compound this compound. The core research themes explored are its synthesis and its pivotal role as a chemical intermediate in advanced organic synthesis. The scope is strictly limited to:

Contextualization: Placing this compound within the broader framework of modern synthetic strategies, particularly concerning protecting group chemistry.

Historical and Conceptual Significance: Examining its development as part of a safer and more efficient synthetic route to di-tert-butyl dicarbonate.

Synthesis and Transformation: Reviewing the detailed research findings on its formation from sodium tert-butoxide and its subsequent reaction to yield di-tert-butyl dicarbonate.

The discussion will adhere to these themes, providing a focused and scientifically accurate overview of this compound's function and importance in organic chemistry.

Table 2: Comparison of Synthetic Routes to Di-tert-butyl Dicarbonate

| Method | Key Reagents | Intermediate | Key Advantages/Disadvantages |

|---|---|---|---|

| Classical Method | tert-Butanol, Phosgene, DABCO | N/A | Disadvantage: Utilizes highly toxic phosgene gas. |

| Modern Industrial Method | Sodium tert-butoxide, Carbon Dioxide, Methanesulfonyl Chloride or other activators | This compound | Advantage: Avoids direct handling of phosgene in the primary step, offering a safer process. wikipedia.orgchemicalbook.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c1-5(2,3)8-4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEMNJWJLARYJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

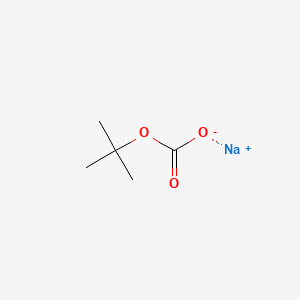

CC(C)(C)OC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186458 | |

| Record name | Sodium tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32793-04-7 | |

| Record name | Sodium tert-butyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032793047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tert-butyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Pathways of Reactive Species Generation from Sodium Tert Butyl Carbonate

Controlled In Situ Release of Sodium tert-Butoxide

Sodium tert-butyl carbonate can undergo reversible decomposition to generate sodium tert-butoxide and carbon dioxide, particularly when heated. mdpi.com This equilibrium allows this compound to function as a "hidden base," releasing the potent tert-butoxide anion in a controlled fashion within the reaction mixture. mdpi.com The process is initiated by bubbling carbon dioxide through a solution or suspension of sodium tert-butoxide in an organic solvent, typically at temperatures ranging from -50 to +70°C, to form the this compound intermediate. google.com

The stability of tert-butyl carbonate and its subsequent decomposition to tert-butoxide is a key aspect of its reactivity. Mechanistic studies have shown that in the absence of stabilizing agents, such as an ammonium (B1175870) ion, tert-butyl carbonate can rapidly decompose to form tert-butoxide. nih.gov This controlled, in situ generation is advantageous as it can modulate the concentration of the highly reactive base, potentially leading to cleaner reactions and avoiding side products that might arise from the high reactivity of pre-formed sodium tert-butoxide. wikipedia.org For instance, in the synthesis of di-tert-butyl dicarbonate (B1257347), careful control of the carbon dioxide introduction temperature is crucial for the efficient formation of the monoalkali metal mono-tert-butyl carbonate intermediate.

Comparative Analysis of Reactivity with Direct Base Counterparts (e.g., Sodium tert-Butoxide, Diisopropylethylamine)

The reactivity of in situ generated sodium tert-butoxide from this compound can be understood by comparing it with its direct base counterparts, namely sodium tert-butoxide and a common sterically hindered amine base, diisopropylethylamine (DIPEA).

Sodium tert-Butoxide (NaOtBu) is a strong, non-nucleophilic base due to the steric bulk of the tert-butyl group. wikipedia.orgmasterorganicchemistry.com It is widely used in reactions such as the Buchwald-Hartwig amination and other coupling reactions. wikipedia.orgnih.gov Its high reactivity and moisture sensitivity necessitate careful handling under inert atmospheres. wikipedia.orguio.no The direct use of NaOtBu introduces a high concentration of a very strong base from the outset of a reaction.

Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a non-nucleophilic, sterically hindered organic base. cdnsciencepub.comnih.gov Unlike alkoxides, it is generally less basic but is effective in scavenging protons generated during a reaction without interfering with electrophilic centers. cdnsciencepub.com Its utility has been demonstrated in various transformations, including peptide synthesis and allylic C-H amination, where it can lead to higher yields and selectivities compared to other bases. nih.gov

The in situ generation of tert-butoxide from this compound provides a middle ground. It allows for the gradual release of a strong base, potentially keeping its standing concentration low, which can be beneficial for reactions sensitive to high base strength. While direct NaOtBu provides immediate high basicity, and DIPEA offers milder, non-nucleophilic basicity, this compound acts as a masked base that can be thermally or chemically triggered. mdpi.com

| Property | This compound (in situ) | Sodium tert-butoxide | Diisopropylethylamine (DIPEA) |

|---|---|---|---|

| Base Type | Precursor to a strong, non-nucleophilic alkoxide base. mdpi.com | Strong, non-nucleophilic alkoxide base. wikipedia.org | Moderately strong, non-nucleophilic amine base. nih.gov |

| Basicity (pKa of Conjugate Acid) | Generates tert-butoxide (pKa of tert-butanol (B103910) ~19). wikipedia.org | pKa of tert-butanol is ~19. wikipedia.org | pKa of protonated DIPEA is ~11. |

| Key Feature | Controlled, in situ release of base upon heating. mdpi.com | High reactivity, moisture-sensitive solid. wikipedia.orguio.no | Sterically hindered, liquid organic base. cdnsciencepub.com |

| Common Applications | Additive in carboxylation reactions, precursor for other reagents. mdpi.comgoogle.com | Buchwald-Hartwig amination, elimination reactions, deprotonation. wikipedia.org | Peptide coupling, protection group chemistry, C-H functionalization. cdnsciencepub.comnih.gov |

Influence of Counterions and Solvent Systems on Reactive Species Generation

The generation and subsequent reactivity of species derived from this compound are significantly influenced by the reaction environment, specifically the nature of the counterions and the choice of solvent.

Influence of Counterions: The identity of the alkali metal counterion (e.g., sodium vs. potassium) can alter the reactivity and aggregation state of the resulting alkoxide. Sodium tert-butoxide is known to form hexameric and nonameric clusters in the solid state. wikipedia.org These aggregation states can influence solubility and reactivity. In certain reactions, the choice of counterion directly impacts the product distribution. For example, in reactions involving nitrostilbenes, using sodium tert-butoxide leads to the formation of N-hydroxyindoles, whereas the potassium counterpart yields oxindoles. This highlights that even after the tert-butoxide anion is generated from this compound, the sodium cation plays a crucial role in the subsequent reaction pathway. The interaction between the cation and other species in the reaction can stabilize transition states differently, thereby directing the reaction towards a specific outcome. nih.gov

Fundamental Reactivity and Detailed Mechanistic Investigations

Role as a Masked Basicity Agent in Organic Transformations

Sodium tert-butyl carbonate serves as a notable precursor to a strong base, effectively functioning as a "masked basicity" agent in a variety of organic transformations. The compound itself is not a potent base; however, under specific reaction conditions, it undergoes decomposition to generate sodium tert-butoxide, a strong, sterically hindered, non-nucleophilic base, and carbon dioxide. nih.gov This in situ generation of the active base is a key feature of its utility, allowing for controlled basicity in reactions where the slow and steady formation of a strong base is advantageous.

The decomposition of this compound to sodium tert-butoxide can be triggered thermally or facilitated by the reaction medium, avoiding the need to handle the often pyrophoric and highly moisture-sensitive sodium tert-butoxide directly. smolecule.com The generated tert-butoxide is a powerful tool for deprotonation, enabling reactions that would otherwise be challenging. Its significant steric bulk from the tert-butyl group ensures that it primarily acts as a base rather than a nucleophile, which is critical for selectivity in many synthetic applications. masterorganicchemistry.com

This masked basicity is exploited in numerous transformations. For instance, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, sodium tert-butoxide is a commonly employed base for the deprotonation of the amine starting material, which facilitates the catalytic cycle. smolecule.comwikipedia.org Using this compound as a precursor can provide a controlled concentration of the active base. Similarly, it is effective in promoting dehydrohalogenation reactions to form alkenes, where the strong basicity of the generated tert-butoxide facilitates the elimination of hydrogen halides. smolecule.cominfinitylearn.com The formation of enolates from ketones and esters, a fundamental step in many carbon-carbon bond-forming reactions, can also be achieved through deprotonation by the in situ generated tert-butoxide. rug.nllibretexts.org

| Transformation Type | Role of In Situ Generated Base (Sodium tert-butoxide) | Typical Substrates | General Outcome | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Deprotonates the amine to form the active nucleophile for the Pd catalyst. | Aryl halides, amines | Formation of aryl amines. | smolecule.comwikipedia.org |

| Dehydrohalogenation (E2 Elimination) | Abstracts a β-proton from an alkyl halide. | Alkyl halides (e.g., tert-butyl bromide) | Formation of alkenes. | smolecule.cominfinitylearn.com |

| Enolate Formation | Deprotonates the α-carbon of a carbonyl compound. | Ketones, esters | Generation of enolates for subsequent alkylation or aldol (B89426) reactions. | rug.nllibretexts.org |

| Condensation Reactions | Acts as a strong base to deprotonate various organic molecules. | Carbonyl compounds, nitriles | Formation of carbon-carbon bonds. | smolecule.com |

Specific Proton Transfer Mechanisms and Acidity Modulation

The reactivity of this compound is fundamentally governed by the proton transfer capabilities of its active form, sodium tert-butoxide. The tert-butoxide anion is a powerful Brønsted-Lowry base with a pKa of its conjugate acid, tert-butanol (B103910), around 19, enabling it to deprotonate a wide range of weakly acidic protons. wikipedia.org The mechanism of proton transfer involves the abstraction of a proton from a substrate by the sterically hindered tert-butoxide anion. This process modulates the acidity of the reaction environment by converting a weakly acidic substrate into its highly reactive conjugate base.

The steric hindrance of the tert-butoxide anion is a crucial factor that dictates its chemical behavior, favoring elimination over substitution in many cases and allowing for the deprotonation of substrates without competing nucleophilic attack at an electrophilic center. This selectivity is essential in complex syntheses. For example, in the formation of ketone enolates, the tert-butoxide base abstracts a proton from the α-carbon, shifting the equilibrium to favor the enolate, which can then act as a carbon-centered nucleophile in subsequent reactions. rug.nllibretexts.org

The efficiency of proton transfer and the resulting acidity modulation are influenced by the reaction conditions. The choice of solvent can affect the basicity of the tert-butoxide, and the nature of the counterion (Na+) plays a role in the aggregation and ion-pairing of the base, which in turn influences its reactivity. The mechanism can be described as a proton-coupled electron transfer (PCET) in some contexts, where the proton transfer is concerted with electron transfer processes, although a simple acid-base proton abstraction is the more common description for its role in generating carbanions and other reactive intermediates. nih.gov

| Substrate Class | Approximate pKa | Deprotonation Product | Significance | Reference |

|---|---|---|---|---|

| Ketones (α-proton) | 19-21 | Enolate anion | Key nucleophile for alkylation and aldol reactions. | libretexts.org |

| Alcohols | 16-18 | Alkoxide anion | Generation of nucleophilic alkoxides. | wikipedia.org |

| Amines | 35-40 | Amide anion | Used in reactions like Buchwald-Hartwig amination. | smolecule.comwikipedia.org |

| Terminal Alkynes | 25 | Acetylide anion | Formation of nucleophilic acetylides for C-C bond formation. |

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is significantly influenced by a variety of intramolecular and intermolecular interactions, primarily concerning its active form, sodium tert-butoxide. A dominant intermolecular interaction is the aggregation of sodium tert-butoxide in both the solid state and in solution. wikipedia.org X-ray crystallography has revealed that in the solid state, it can form complex clusters, such as hexameric and nonameric structures. wikipedia.org This aggregation reduces the effective concentration of the monomeric, most basic species, thereby moderating its reactivity.

From an intramolecular perspective, the structure of the tert-butyl carbonate anion itself features weak C-H···O interactions. nih.gov While the primary reactivity stems from its decomposition product, the stability of the parent carbonate can be influenced by its environment. For instance, in the presence of ammonium (B1175870) ions, tert-butyl carbonate can be stabilized, preventing its rapid decomposition to tert-butoxide and allowing it to act as a nucleophile itself in specific reactions like epoxide openings. nih.gov This highlights how intermolecular interactions with other species in the reaction mixture can fundamentally alter the reaction pathway and the role of the carbonate species.

| Solvent | Typical Effect on Aggregation | Impact on Reactivity | Reference |

|---|---|---|---|

| Toluene (B28343) / Heptane | Promotes aggregation (hexameric/nonameric clusters). | Moderated basicity, often used for controlled reactions. | scispace.com |

| Tetrahydrofuran (B95107) (THF) | Can de-aggregate clusters by solvating the Na+ cation. | Increased effective basicity and reaction rates. | wikipedia.org |

| Dimethylformamide (DMF) | Strongly solvating, promotes dissociation of ion pairs. | Significantly enhanced basicity. | google.com |

| Dichloromethane (DCM) | Less coordinating than THF, moderate effects. | Used in specific applications like deprotection reactions. | acs.org |

Applications in Catalytic Organic Transformations

Catalytic Wittig Reactions

The Wittig reaction, a cornerstone for alkene synthesis, traditionally requires stoichiometric amounts of a strong base to generate the phosphorus ylide, which produces a phosphine (B1218219) oxide byproduct in equal measure. google.comnih.gov The development of catalytic variants, where the phosphine is regenerated in situ, represents a significant advance in sustainability and efficiency. google.combeilstein-journals.org In this context, sodium tert-butyl carbonate has been identified as a highly effective base precursor, enabling the first examples of catalytic Wittig reactions for certain classes of ylides. uq.edu.auresearchgate.netnih.gov It functions as a slow-release form of the strong base, sodium tert-butoxide, which is generated in situ, allowing for controlled deprotonation of the phosphonium (B103445) salt to form the reactive ylide. beilstein-journals.orgresearchgate.net

A general catalytic cycle involves the reduction of a phosphine oxide precatalyst to the active phosphine, which then reacts with an alkyl halide to form a phosphonium salt. google.combeilstein-journals.org this compound then facilitates the deprotonation of this salt to generate the ylide, which reacts with a carbonyl compound to form the desired alkene and regenerate the phosphine oxide, thus closing the catalytic loop. google.com

The methodology employing this compound has proven effective for the olefination of a wide array of carbonyl compounds. nih.gov Research has demonstrated successful Wittig reactions with various aldehydes, including both aromatic and aliphatic substrates. nih.gov This catalytic system allows for the conversion of these carbonyls into the corresponding olefins in moderate to good yields. nih.gov The use of a mild base precursor like this compound is particularly advantageous for reactions involving base-sensitive carbonyl compounds, which might undergo side reactions like self-condensation or epimerization under traditional, strongly basic conditions. nih.gov

The scope of the reaction includes the coupling of various phosphonium salts with aldehydes to produce a range of styrene (B11656) derivatives and other alkenes. nih.govnih.gov The reaction's compatibility with different functional groups on the aldehyde and the alkyl halide starting materials underscores its versatility in synthetic applications. nih.govnih.govresearchgate.net

A significant breakthrough enabled by this compound is its application in catalytic Wittig reactions involving semi-stabilized and non-stabilized ylides. uq.edu.auresearchgate.netnih.gov These ylides are more reactive but also more basic and less stable than their stabilized counterparts, making their use in catalytic cycles notoriously difficult. e-bookshelf.delscollege.ac.in Historically, catalytic Wittig reactions were largely confined to stabilized ylides, which are less nucleophilic and require less basic conditions for their formation. wikipedia.org

The O'Brien group reported the first examples of catalytic Wittig reactions with these more reactive ylides, a feat made possible by using this compound as a masked base. uq.edu.aunih.govunive.it This approach allows for the slow, controlled generation of the highly reactive ylide, minimizing degradation and side reactions. researchgate.net This methodology has been successfully applied to a spectrum of alkyl halides reacting with various aldehydes via semi-stabilized and non-stabilized ylides, achieving moderate to excellent yields. nih.gov Furthermore, the stereoselectivity of these reactions can be significantly influenced, with notable enhancements in E-selectivity (up to >95:5 E/Z) achieved through modifications to the phosphine precatalyst structure. uq.edu.auresearchgate.net

Table 1: Performance in Catalytic Wittig Reactions with Non-stabilized Ylides

| Alkyl Halide | Aldehyde | Yield | E/Z Ratio | Reference |

|---|---|---|---|---|

| Benzyl bromide | Benzaldehyde | Moderate to Excellent | Moderate | nih.gov |

| Various primary alkyl halides | Various aldehydes | Moderate to Excellent | Moderate, tunable to >95:5 | nih.govuq.edu.au |

In a typical protocol, a phosphine oxide precatalyst might be used at a loading of 10 mol %. google.com For the reaction to be efficient, the catalyst must cycle multiple times. This compound, in conjunction with a suitable silane (B1218182) reducing agent, facilitates this turnover. google.comnih.gov The choice of base is critical; for instance, substituting cesium carbonate with sodium or potassium carbonate can completely halt reactivity in some catalytic systems, highlighting the specific and beneficial role of the chosen base. nih.govacs.org The reaction conditions, including the base and solvent, are optimized to ensure the phosphine oxide is reduced and the ylide is generated at a rate that sustains the catalytic process, often achieving good yields within a 24-hour timeframe. google.com

Contribution to Other Phosphine-Catalyzed Processes

The principles of using a masked base like this compound extend to other phosphine-catalyzed transformations beyond the standard Wittig reaction. Nucleophilic phosphine catalysis involves the addition of a phosphine to an electrophile to create a reactive zwitterionic intermediate. nih.govrsc.org These intermediates can participate in a wide range of reactions, including annulations and isomerizations. rsc.orgacs.orgresearchgate.net

The controlled generation of a basic species from this compound can be beneficial in phosphine-catalyzed reactions where a base is required but its high concentration could lead to undesired pathways. researchgate.net For example, in reactions where phosphines catalyze the isomerization of allenes, a proton transfer step is often key to the mechanism. acs.org While not always the base of choice, the concept of using a precursor to control basicity is a valuable strategy in optimizing these complex, multi-step catalytic cycles. acs.org The successful application in challenging Wittig reactions suggests potential utility in other phosphine-mediated processes that require careful control of reaction conditions. nih.govresearchgate.net

Role in Carbon Dioxide Fixation and Carboxylation Reactions

The chemical fixation of carbon dioxide (CO2), an abundant and renewable C1 feedstock, is a major goal for sustainable chemistry. researchgate.netpsu.eduwgtn.ac.nz Carboxylation reactions, which introduce a carboxylic acid or carboxylate group into an organic molecule, are a primary route for CO2 utilization. researchgate.netacs.org In this field, this compound has been investigated as a basic additive that can enhance reaction outcomes. researchgate.netnih.gov

It is understood that this compound can act as a "hidden base" in certain carboxylation reactions. researchgate.net Upon heating, it can undergo reversible decomposition to release CO2 and the highly basic sodium tert-butoxide. researchgate.net This in situ generation of a strong base under CO2 pressure is a key feature of its utility. For instance, in the carboxylation of phenolates, the addition of basic additives like this compound was found to increase the yield of the desired hydroxybenzoic acid products significantly. researchgate.netnih.gov

A particularly promising application of this chemistry is the synthesis of acrylates from olefins (like ethylene) and CO2. researchgate.netcolab.ws This transformation is an industrially attractive alternative to current acrylate (B77674) production methods. researchgate.net The reaction is typically catalyzed by a transition metal complex, often nickel-based, and requires a suitable base. researchgate.net

Research has identified sodium tert-butoxide as a highly effective base for this catalytic transformation. researchgate.netgoogle.com this compound is directly relevant here as it serves as a stable precursor to the active butoxide base. researchgate.net Studies have shown that hindered carbonates, such as this compound, decompose under reaction conditions to provide the necessary alkoxide base. researchgate.netcolab.ws This approach has proven successful in the carboxylation of various terminal and internal olefins, a feat not achievable with previously reported systems that used weaker phenolate (B1203915) bases. researchgate.net The use of sodium tert-butoxide, generated from its carbonate or used directly, allows for the catalytic synthesis of sodium acrylate with high turnover numbers. researchgate.net

Table 2: Role in Acrylate Synthesis from Ethylene (B1197577) and CO2

| Catalyst System | Base | Key Finding | Reference |

|---|---|---|---|

| Nickel phosphine complex | Sodium tert-butoxide | Identified as a suitable and effective base for the catalytic carboxylation of ethylene. | researchgate.net |

| Palladium phosphine complex | Sodium tert-butylate (tert-butoxide) | Achieved turnover numbers greater than 500 in amide solvents. | researchgate.net |

| Nickel system | Sodium tert-butoxide | Enabled the carboxylation of various terminal and internal olefins, expanding substrate scope. | researchgate.net |

| General | This compound | Acts as a "hidden base" by decomposing to CO2 and sodium tert-butoxide under reaction conditions. | researchgate.net |

Stereochemical Control and Selectivity in Synthetic Methodologies

E/Z Stereoselectivity in Olefination Reactions

The control of E/Z stereoselectivity in the formation of carbon-carbon double bonds is critical for the synthesis of complex molecules, as the geometric isomerism can profoundly impact biological activity and material properties. Sodium tert-butyl carbonate has been identified as an effective base in catalytic Wittig reactions, enabling high stereoselectivity with otherwise challenging substrates.

In the context of olefination, the Horner-Wadsworth-Emmons (HWE) reaction is well-known for generally favoring the formation of (E)-alkenes. wikipedia.org This selectivity is influenced by the equilibration of reaction intermediates. wikipedia.org The choice of base is a critical factor in controlling the stereochemical pathway of such reactions. researchgate.net

Researchers have demonstrated that this compound can function as a "masked base" in the first catalytic Wittig reactions involving semi-stabilized and nonstabilized ylides. researchgate.netuq.edu.aunih.gov This approach, combined with the tuning of the ylide's electronic properties, has led to a significant enhancement in E-selectivity, achieving E/Z ratios of greater than 95:5. researchgate.netuq.edu.aunih.gov The use of this compound facilitates the deprotonation of the phosphonium (B103445) salt to generate the required phosphonium ylide under conditions mild enough to be compatible with a catalytic cycle. researchgate.netuq.edu.augoogle.com The accepted mechanism for the Wittig reaction involves the formation of an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphine (B1218219) oxide byproduct. google.com

The following table summarizes the impact of using this compound in a catalytic Wittig reaction system.

| Reaction Type | Base | Ylide Type | Key Strategy | Resulting Selectivity | Reference(s) |

| Catalytic Wittig | This compound | Semistabilized & Nonstabilized | Masked base and ylide tuning | >95:5 E/Z | researchgate.net, uq.edu.au, nih.gov |

| General Wittig | This compound | Not Specified | Base for ylide generation | E/Z stereoisomers formed | google.com, google.com |

| Julia-Kocienski | Caesium carbonate | Tetrazolyl sulfone | Base selection | High E or Z selectivity depending on conditions | wikipedia.org |

| HWE Reaction | Various Carbonates | Stabilized phosphonate (B1237965) carbanions | Base and solvent optimization | Predominantly E-alkenes | wikipedia.org, conicet.gov.ar, beilstein-journals.org |

Strategies for Diastereoselective Enhancement via Reagent Tuning

Achieving high diastereoselectivity often requires a multi-parameter optimization of the reaction conditions, a process known as reagent tuning. The choice of base, solvent, temperature, and the specific structure of the reagents can collectively steer the reaction towards a desired diastereomer.

A primary strategy for enhancing selectivity in olefination reactions involves "ylide tuning". researchgate.netuq.edu.aunih.gov In this approach, the electronic and steric properties of the phosphine or phosphonate precursor are systematically modified. researchgate.netuq.edu.aunih.gov For instance, by altering the electron density at the phosphorus center of the precatalyst, the acidity of the ylide-forming proton can be adjusted, allowing for the use of milder bases like this compound. researchgate.netuq.edu.au Furthermore, steric modifications to the precatalyst structure have been shown to dramatically improve E-selectivity in catalytic Wittig reactions. researchgate.netuq.edu.aunih.gov

The choice of the metal cation associated with the base is another critical tuning parameter. In studies of the Horner-Wadsworth-Emmons reaction, it was found that lithium-based salts provided greater (E)-stereoselectivity compared to sodium or potassium salts. wikipedia.org This highlights the subtle but significant role the counterion plays in organizing the transition state. In some enantioselective rearrangements, the use of cesium carbonate was found to be essential for reactivity, with sodium or potassium carbonate completely suppressing the reaction, demonstrating the profound impact of cation choice. acs.org

Other strategies for tuning diastereoselectivity include:

Solvent Effects : The choice of solvent can influence the solubility of intermediates and the transition state energies. Reactions in toluene (B28343) have been shown to be optimal for certain catalytic Wittig reactions. google.com

Temperature Control : Higher reaction temperatures can sometimes increase (E)-stereoselectivity by ensuring that the intermediates can equilibrate to the thermodynamically favored state. wikipedia.org

Additives : The use of additives like crown ethers can improve the solubility and reactivity of bases like potassium carbonate in organic solvents, thereby influencing the reaction's stereochemical outcome. conicet.gov.ar

Substrate Structure : In some cases, the stereochemical information is carried by the substrate itself. For example, 3,3-dicyano-1,5-dienes that bear a tert-butyl carbonate group can be thermally converted into 2,3,4-trisubstituted tetrahydrofurans with high diastereoselectivity. nih.gov

The following table provides examples of how reagent and condition tuning can enhance diastereoselectivity.

| Reaction | Tuned Parameter | Base | Effect on Selectivity | Reference(s) |

| Catalytic Wittig | Steric modification of precatalyst | This compound | Significant enhancement of E selectivity | researchgate.net, uq.edu.au, nih.gov |

| HWE Reaction | Metal Cation | Various | Li > Na > K for E-selectivity | wikipedia.org |

| Julia-Kocienski | Base/Solvent | NaHMDS vs. DBU | Reversal of E/Z selectivity | oregonstate.edu |

| researchgate.netuq.edu.au-Wittig Rearrangement | Base Cation | Cs₂CO₃ vs. Na₂CO₃/K₂CO₃ | Cs₂CO₃ essential for reactivity | acs.org |

| Thermal Cyclization | Substrate Functional Group | N/A (Thermal) | tert-Butyl carbonate group enables diastereoselective cyclization | nih.gov |

Emerging Trends in Enantioselective Catalysis

While the primary documented role of this compound in stereocontrol is centered on diastereoselective processes like the Wittig reaction, the influence of bases in enantioselective catalysis is a field of growing importance. The precise role of this compound in this area is not yet extensively documented in dedicated studies. However, the principles of base and counterion effects seen in diastereoselective reactions are highly relevant to the development of enantioselective systems.

In some catalytic enantioselective reactions, carbonates and other bases are crucial components, often working in concert with a chiral catalyst. For example, enantioselective researchgate.netuq.edu.au-Wittig rearrangements have been developed using a combination of a chiral hydrogen-bond donor catalyst and a base like cesium carbonate. acs.org In this system, the base is not merely a stoichiometric reagent but part of a dual-catalyst system that controls enantioselectivity. acs.org The observation that sodium carbonate suppresses this specific reaction underscores the critical role of the cation in the catalytic cycle. acs.org

The broader trend involves designing complex catalytic systems where a chiral catalyst creates an asymmetric environment, and a carefully chosen base (like a carbonate) controls the formation and reactivity of the active nucleophile. Although direct applications of this compound in mainstream enantioselective catalysis are still emerging, its established performance as a mild, tunable base in complex stereoselective transformations suggests its potential utility in future enantioselective methodologies. Its ability to function under mild conditions makes it an attractive candidate for sensitive catalytic systems where harsh bases would be detrimental.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Energetics

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the energetics of chemical reactions, providing information on reaction feasibility (through Gibbs free energy changes) and reaction rates (through activation energies).

A comprehensive DFT study on the solvation of the sodium ion (Na+) in binary mixtures of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) further illustrates the application of this method. researchgate.net By calculating the binding energies and Gibbs free energies, researchers analyzed the stability of Na+ solvated by these carbonate-containing solvents. researchgate.net The results indicated that the stability of the complex is dependent on the solvent ratio, with binary mixtures containing a higher concentration of ethylene carbonate being more stable. researchgate.net Such studies are crucial for understanding the interaction between the sodium ion and the carbonate moiety, which is central to the structure and reactivity of sodium tert-butyl carbonate itself.

Furthermore, DFT has been used to model the energetics of other carbonate reactions, such as the aminolysis of propylene carbonate. rsc.org These computational investigations detail the energy profiles of different reaction pathways, providing a deep understanding of the structural and energetic information of all intermediates and transition states. rsc.org While not directly studying this compound, these analyses of analogous systems demonstrate how DFT can be used to map out the energetic landscape of a reaction, identifying the most favorable pathways and the energy required to traverse them.

The table below presents calculated energy barriers for related carbonate reactions, illustrating the type of data generated from DFT studies.

| Reaction System | Catalyst/Co-reactant | Calculated Parameter | Value (kcal/mol) | Computational Method | Source |

|---|---|---|---|---|---|

| Styrene (B11656) Oxide + CO₂ | NaI | Free-Energy Barrier (α pathway) | 29.0 | DFT | acs.org |

| Styrene Oxide + CO₂ | KBr | Free-Energy Barrier (α pathway) | 44.2 | DFT | acs.org |

| Propylene Carbonate + Aniline | TBD (catalyst) | Free Energy of Activation | ~15 | M06-2X/6-311G(d,p) | rsc.org |

| CO₂ Insertion into Sn-OCH₃ bond | (CH₃)₂Sn(OCH₃)₂ | Gibbs Free Energy of Activation | 21.3 | M062x/6-31G(d,p) | scielo.br |

Prediction of pKa Values and Deprotonation Gibbs Free Energies

The basicity of this compound is fundamentally linked to the acidity of its conjugate acid, tert-butanol (B103910) (t-BuOH). The pKa value is a quantitative measure of this acidity. Computational methods are frequently employed to predict pKa values, which can be challenging, especially for very weak acids like alcohols. researchgate.netmetu.edu.tr The experimental pKa of tert-butanol is approximately 19. nih.govchemicalbook.com

The prediction of pKa computationally involves calculating the Gibbs free energy of deprotonation (ΔG°deprot). stackexchange.com This is typically done using a thermodynamic cycle that breaks down the deprotonation in solution into gas-phase acidity and solvation energies of the species involved. The fundamental equation used is:

ΔG°deprot = EA⁻ + EH⁺ - EHA stackexchange.com

Where EA⁻ is the energy of the conjugate base (tert-butoxide anion), EH⁺ is the energy of the proton, and EHA is the energy of the acid (tert-butanol). stackexchange.com To obtain accurate results, these calculations must account for the solvent environment, often by using a combination of implicit continuum models (like PCM or SMD) and sometimes explicit solvent molecules. researchgate.netstackexchange.com

Studies have shown that DFT methods can predict pKa values with reasonable accuracy, though the results are sensitive to the chosen functional, basis set, and solvation model. researchgate.netacs.org For a set of alcohols, linear correlations between experimental pKa values and calculated properties (like QM charges) can be established, achieving high correlation coefficients (R² > 0.9). metu.edu.tr However, these correlations are often specific to a particular class of compounds. acs.org A significant challenge in modeling the deprotonation of very weak acids like tert-butanol is that optimizations of the anion-solvent complexes may lead to dissociation products instead of the desired complex, limiting the accuracy of some approaches. researchgate.net

The table below summarizes experimental and computational pKa values for tert-butanol and related compounds, highlighting the efforts and challenges in this area.

| Compound | Experimental pKa | Computational Method | Predicted pKa | Source |

|---|---|---|---|---|

| tert-butanol | 19.2 | M05-2X/6-311++G(d,p)/SMD* | - | nih.gov |

| tert-butanol | 19 | - | - | chemicalbook.com |

| Perfluoro tert-butanol | 5.4 | DFT | - | ua.ptnih.gov |

| Methanol | ~15.5 | DFT Modeling | (Proton solvation energies are similar to water) | acs.org |

Note: Direct predicted pKa values for tert-butanol from single studies are often part of larger datasets and may not be explicitly reported in abstracts.

Modeling of Transition States and Intermediate Structures

Understanding a chemical reaction mechanism requires the characterization of all transient species, including intermediates and transition states. Computational chemistry is an indispensable tool for modeling these short-lived, high-energy structures that are often impossible to observe experimentally. DFT calculations can optimize the geometries of these species and calculate their energies, providing a complete map of the reaction pathway. rsc.org

Reactions involving the tert-butyl carbonate moiety itself have also been modeled. For instance, in a palladium-catalyzed C-allylation reaction, allyl tert-butyl carbonate was used as a reagent. researchgate.net DFT calculations were performed to determine the relative free energies of all possible cycloadducts and their corresponding transition states, successfully explaining the observed product distribution. researchgate.net Another study on the conversion of N-Boc-β-aminoalcohols into oxazolidin-2-ones, where the Boc group is derived from di-tert-butyl dicarbonate (B1257347), used DFT to compare the energies of SN1 and SN2 transition states, revealing that the SN2 mechanism was energetically favored by 7.1 kcal/mol. uv.es

These examples demonstrate the power of computational modeling to:

Visualize the three-dimensional structures of transition states and intermediates.

Calculate the energy barriers associated with each step of a reaction.

Compare different possible mechanistic pathways to determine the most likely one. uv.es

Rationalize the stereochemical and regiochemical outcomes of reactions. researchgate.net

Elucidation of Structure-Reactivity Relationships

A central goal of theoretical chemistry is to elucidate the relationship between a molecule's structure and its chemical reactivity. Computational studies on this compound and related compounds have provided significant insights in this area by linking electronic properties and steric effects to observed chemical behavior.

One key aspect is the influence of the tert-butyl group. DFT studies have shown that electron-donating substituents, like the tert-butyl group, can significantly alter a molecule's reactivity. smolecule.comnih.gov For example, in a study on the electrochemical nucleophilic fluorination of aromatic compounds, a tert-butyl group was selected as a substituent based on DFT calculations. nih.gov The results indicated that this electron-donating group reduces the redox potential of the substrate, making it a more favorable precursor for the electrochemical reaction. nih.gov This provides a clear, computationally-derived link between the electronic nature of the tert-butyl group and the reactivity of the aromatic system.

Furthermore, computational methods can employ global reactivity descriptors derived from conceptual DFT to predict reactivity. researchgate.net These descriptors, such as Fukui functions, quantify the reactivity at different sites within a molecule, helping to predict where reactions are most likely to occur. By analyzing how the structure of this compound influences these descriptors, a deeper, quantitative understanding of its reactivity patterns can be achieved.

Analytical Methodologies for Mechanistic Elucidation

Spectroscopic Techniques for Intermediate Trapping (e.g., NMR, IR)

Spectroscopic methods are indispensable tools for the direct or indirect observation of transient species and reaction intermediates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural characterization of reactants, products, and stable intermediates in reactions involving sodium tert-butyl carbonate. In mechanistic studies, NMR can be used to detect the formation of key intermediates. For instance, in reactions where this compound is generated in situ from sodium tert-butoxide and carbon dioxide, NMR can confirm the formation of the carbonate. google.com The chemical shifts of the tert-butyl protons and the carbonate carbon are characteristic and can be monitored throughout a reaction.

In studies of related tert-butyl carbonate compounds, such as in macrocyclization reactions, ¹H and ¹³C NMR spectroscopy, along with mass spectrometry, have been instrumental in identifying major reaction species, including complexed intermediates. researchgate.net For example, the interaction of a functionalized triamine with 2,6-dibromopyridine (B144722) in the presence of sodium carbonate as a base led to the characterization of a sodium monomeric complex as the major product through detailed NMR analysis. researchgate.net While this example uses sodium carbonate, the principle of using NMR to identify metal-complexed intermediates is directly applicable to reactions involving this compound.

Furthermore, specialized NMR techniques, such as in-situ NMR spectroscopy, can provide real-time data on the concentration of species as a reaction progresses, offering insights into the kinetics and the sequence of elementary steps. acs.org For example, high-pressure ¹H NMR has been used to monitor the conversion of reactants in copolymerization reactions involving related metal-alkoxide species and CO₂, a process analogous to the formation of carbonate reagents. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is highly sensitive to the vibrational frequencies of functional groups and is particularly useful for detecting the presence of carbonyl groups, which are central to the structure of this compound. The strong carbonyl (C=O) stretching band in carbonates provides a distinct spectroscopic handle.

In the context of reactions involving tert-butyl carbonates, IR spectroscopy is often used to monitor the progress of the reaction by observing the appearance or disappearance of specific carbonyl bands. For aryl tert-butyl carbonates, a strong carbonyl band typically appears near 1760 cm⁻¹. cdnsciencepub.com The progress of reactions involving di-tert-butyl dicarbonate (B1257347), a related reagent, can be monitored by observing the disappearance of its characteristic IR band at 1845 cm⁻¹. orgsyn.org This approach can be adapted to reactions of this compound, where the consumption of the carbonate would be marked by the disappearance of its corresponding C=O stretching frequency.

Femtosecond time-resolved IR spectroscopy has been employed to study the photodecomposition mechanism of tert-butyl-9-methylfluorene-9-percarboxylate, a complex molecule containing a carbonate moiety. This advanced technique allows for the monitoring of the temporal evolution of vibrational marker bands on a picosecond timescale, enabling the unequivocal determination of whether a reaction proceeds through a sequential or concerted mechanism. mpg.de The study specifically monitored the carbonyl stretching band, which shifts upon isotopic labeling (¹³C), confirming the assignment of transient bands and elucidating the fragmentation pathway. mpg.de Such advanced techniques, while complex, demonstrate the potential of IR spectroscopy to provide deep mechanistic insights into reactions of carbonate-containing compounds.

| Spectroscopic Technique | Application in Mechanistic Elucidation | Key Observables | Relevant Findings from Analogous Systems |

| ¹H NMR | Structural characterization of products and intermediates. Monitoring reactant consumption and product formation. | Chemical shifts of tert-butyl protons. | Identification of a sodium monomeric complex in a macrocyclization reaction. researchgate.net |

| ¹³C NMR | Identification of carbonate carbon and other carbon environments in intermediates and products. | Chemical shift of the carbonate carbon (~150 ppm). | Used alongside ¹H NMR to characterize crude reaction products and identify major species. researchgate.net |

| In-situ NMR | Real-time monitoring of reaction kinetics and species concentration. | Changes in signal intensity over time. | Monitoring of CHO conversion in copolymerization reactions. acs.org |

| FT-IR | Detection and monitoring of the carbonyl group in the carbonate. | Characteristic C=O stretching frequency (e.g., ~1760 cm⁻¹ for aryl tert-butyl carbonates). cdnsciencepub.com | Monitoring the disappearance of the carbonyl band of di-tert-butyl dicarbonate to track reaction progress. orgsyn.org |

| Femtosecond Time-Resolved IR | Elucidation of ultrafast reaction dynamics and distinguishing between concerted and sequential mechanisms. | Temporal evolution of vibrational marker bands (e.g., C=O stretch). | Determination of the photodecomposition pathway of a fluorenyl peroxycarbonate. mpg.de |

Kinetic Studies and Reaction Progress Monitoring

Kinetic studies are essential for quantitatively describing reaction rates, determining rate laws, and inferring reaction mechanisms. The progress of reactions involving this compound can be monitored by various analytical methods.

Thin-layer chromatography (TLC) is a common, simple, and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products. nih.govorgsyn.orgresearchgate.net For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed. HPLC can be used to follow the conversion of reactants and the formation of products over time. tue.nl Similarly, GC analysis, often using an internal standard, allows for the determination of product yields and reactant conversion at different time points. acs.org

Kinetic studies on related reactions, such as the Schotten-Baumann synthesis of peroxyesters, have been performed in capillary microreactors to ensure precise temperature control and a well-defined interfacial area for biphasic reactions. rsc.orgscispace.com In these studies, the influence of parameters like reactant concentration, temperature, and the nature of the base on the reaction rate were investigated. rsc.orgscispace.com Such methodologies can be directly applied to study the kinetics of reactions where this compound acts as a nucleophile or base.

For example, a kinetic study on the alkylation of phenol (B47542) with tert-butyl alcohol catalyzed by an ionic liquid involved monitoring the conversion of tert-butyl alcohol over time to determine the reaction rate constant and activation energy. acs.org The data was fitted to a second-order kinetic model, which is often expected for such reactions. acs.orgdss.go.th

The following table outlines methodologies used for kinetic studies and reaction progress monitoring that are applicable to reactions with this compound.

| Methodology | Description | Typical Data Obtained |

| Thin-Layer Chromatography (TLC) | A qualitative technique to follow the course of a reaction by separating components on a stationary phase. | Disappearance of starting material spots and appearance of product spots. nih.govorgsyn.org |

| High-Performance Liquid Chromatography (HPLC) | A quantitative technique for separating and quantifying components of a mixture. | Concentration of reactants and products over time, allowing for the determination of reaction rates. tue.nl |

| Gas Chromatography (GC) | A quantitative technique for analyzing volatile compounds. | Conversion of reactants and yield of products, often determined using an internal standard. acs.org |

| Capillary Microreactor Studies | Performing reactions in a microreactor for precise control of reaction parameters to obtain accurate kinetic data. | Influence of concentration, temperature, and interfacial area on the reaction rate. rsc.orgscispace.com |

| UV-Vis Spectroscopy | In specific cases where reactants, intermediates, or products have a chromophore, this technique can monitor concentration changes. | Absorbance changes over time, which can be related to concentration. beilstein-journals.org |

Characterization of Reagent Interaction with Catalytic Systems

The interaction of this compound with catalysts is a key aspect of its reactivity in many synthetic transformations. Understanding these interactions is crucial for catalyst design and optimization.

In reactions catalyzed by phase-transfer catalysts, this compound's effectiveness can be significantly enhanced. google.com The catalyst facilitates the transfer of the carbonate anion from the solid or aqueous phase to the organic phase where the reaction with the substrate occurs. The mechanism involves the formation of an ion pair between the catalyst (e.g., a quaternary ammonium (B1175870) salt) and the tert-butyl carbonate anion.

The interaction of reagents with metal catalysts is often studied using a combination of spectroscopic and analytical techniques. For instance, in palladium-catalyzed reactions, the formation of palladium intermediates can be proposed based on the reaction outcomes and mechanistic experiments. beilstein-journals.org

In the context of metal-organic frameworks (MOFs) used as catalysts, the interaction of substrates with the active metal sites is of primary interest. While direct studies with this compound are not prevalent, research on the use of metalloligands to create MOFs for CO₂ fixation provides a relevant analogy. skemman.is The catalytic activity of these materials in the coupling of CO₂ and epoxides is investigated, and the structural characterization of the MOFs is performed using techniques like IR and ESI-MS. skemman.is

Furthermore, studies on the reaction of alcohols with di-tert-butyl dicarbonate in the presence of Lewis acid catalysts show that the nature of the catalyst can direct the reaction towards different products. researchgate.net The interaction between the Lewis acid and the carbonate reagent is fundamental to the reaction mechanism. These studies provide a framework for how one might investigate the interaction of this compound with similar catalytic systems.

| Catalytic System | Method of Interaction Characterization | Insights Gained |

| Phase-Transfer Catalysis | Kinetic studies comparing catalyzed vs. uncatalyzed reactions. | Increased reaction rates and yields, confirming the role of the catalyst in transporting the carbonate anion. google.com |

| Lewis Acid Catalysis | Product distribution analysis with different catalysts. Spectroscopic studies of catalyst-reagent mixtures. | Understanding how the catalyst activates the carbonate and influences the reaction pathway. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Structural characterization of the MOF (e.g., IR, ESI-MS). Catalytic activity testing. | Elucidation of the structural features of the catalyst and its performance in reactions analogous to carbonate chemistry. skemman.is |

| Palladium Catalysis | Mechanistic experiments, including the use of radical traps and analysis of byproducts. | Postulation of reaction pathways involving the formation of specific palladium intermediates. beilstein-journals.org |

Sustainable Chemistry Contributions

Development of Greener Olefination Protocols

The quest for more environmentally friendly chemical syntheses has led to significant innovations in olefination reactions, with sodium tert-butyl carbonate playing a key role. It has been instrumental in the development of catalytic versions of classic reactions, such as the Wittig and Julia-Kocienski olefinations, which traditionally suffer from poor atom economy and harsh reaction conditions.

In the context of the Wittig reaction, this compound has been successfully employed as a mild base in catalytic protocols. google.comgoogle.com The traditional Wittig reaction requires a full equivalent of a strong base to generate the phosphonium (B103445) ylide and produces a stoichiometric amount of phosphine (B1218219) oxide byproduct, which can complicate product purification. google.com Catalytic Wittig reactions aim to overcome these drawbacks by regenerating the active phosphine catalyst from the phosphine oxide byproduct. This compound serves as a "masked" base, facilitating the use of milder reaction conditions and enabling the catalytic cycle. researchgate.net Its use allows for the ylide to be generated in the presence of the aldehyde without causing undesired side reactions, a critical factor for the success of a catalytic process involving sensitive substrates. researchgate.net Research has shown that using this compound in a phosphine oxide reduction/catalytic Wittig process can proceed efficiently. google.comgoogle.com

Similarly, in the Julia-Kocienski olefination, a modification of the classic Julia-Lythgoe olefination, bases are required for the initial deprotonation of the sulfone. chemeurope.comwikipedia.org While strong bases like sodium bis(trimethylsilyl)amide are often used, the development of greener protocols favors milder and more functional-group-tolerant reagents. chemeurope.comwikipedia.org The Julia-Kocienski variant offers a more direct route to olefins with high E-selectivity, and the choice of base is crucial. wikipedia.orgmdpi.com The use of carbonate bases, including this compound, aligns with the goal of developing more benign reaction conditions for these powerful olefination methods. chemeurope.com

Table 1: Role of this compound in Greener Olefination

| Olefination Reaction | Traditional Protocol Drawbacks | Role of this compound | Sustainable Advantage |

|---|---|---|---|

| Wittig Reaction | Stoichiometric use of strong base; phosphine oxide byproduct. google.com | Acts as a mild, masked base to generate the ylide. researchgate.net | Enables catalytic cycle, reduces basicity, improves functional group tolerance. google.comresearchgate.net |

| Julia-Kocienski Olefination | Often requires very strong bases (e.g., NaHMDS) at low temperatures. chemeurope.comwikipedia.org | Functions as a milder base alternative. chemeurope.com | Moves towards more moderate and environmentally benign reaction conditions. |

Implications for Atom Economy and Byproduct Management

A core principle of green chemistry is maximizing atom economy—the efficiency of a chemical reaction in converting the mass of reactants into the desired product. um-palembang.ac.id The use of this compound in catalytic olefination reactions directly addresses this principle by minimizing waste.

In the catalytic Wittig reaction, the primary byproduct, phosphine oxide, is recycled back into the active phosphine catalyst within the reaction vessel. google.comgoogle.com This is a significant improvement over the stoichiometric version where the phosphine oxide must be separated as waste. By enabling this catalytic turnover, this compound contributes to a system with vastly improved atom economy. The byproducts from the base itself are tert-butanol (B103910) and carbon dioxide, which are relatively benign and volatile, simplifying purification. atamanchemicals.com

Table 2: Byproduct Profile in Olefination Reactions

| Reaction | Key Reactants | Base | Major Byproducts | Impact of Greener Protocol |

|---|---|---|---|---|

| Stoichiometric Wittig | Phosphonium salt, Aldehyde/Ketone | Strong Base | Triphenylphosphine oxide | N/A |

| Catalytic Wittig | Aldehyde/Ketone, Ylide Precursor, Silane (B1218182) | This compound | Siloxane, Benign base byproducts (t-butanol, CO2) | Phosphine oxide is recycled, improving atom economy. google.comgoogle.comatamanchemicals.com |

| Julia-Kocienski | Heteroaryl sulfone, Aldehyde/Ketone | NaHMDS, Cs2CO3, etc. | Sulfur dioxide, Heterocyclic salt | Avoids toxic metal reductants of the original Julia reaction. wikipedia.org |

Compatibility with Environmentally Benign Solvents and Conditions

The development of sustainable chemical processes also involves the use of environmentally benign solvents and reducing energy consumption by employing milder reaction conditions. This compound has proven effective in olefination reactions conducted under such greener conditions.

Catalytic Wittig reactions utilizing this compound have been successfully carried out in solvents like toluene (B28343) at or near room temperature. google.comgoogle.com Toluene, while not a perfectly green solvent, is often preferred over more hazardous chlorinated solvents. The ability to perform these reactions without extreme temperatures (either cryogenic or high heat) reduces the energy footprint of the synthesis. Some modern olefination protocols even strive for solvent-free conditions, a key goal in green chemistry. researchgate.netacs.org The use of a solid, manageable base like this compound is advantageous in these contexts.

In Julia-Kocienski olefinations, reaction conditions can vary widely, from very low temperatures (-70°C) with strong bases to higher temperatures (+70°C) with carbonate bases. chemeurope.comwikipedia.org The ability to use a carbonate base at moderate temperatures represents a significant step towards more sustainable and practical laboratory procedures, avoiding the energy costs and safety hazards associated with cryogenic cooling. The compatibility of the base with various solvents, including polar aprotic solvents like tetrahydrofuran (B95107) (THF), allows for flexibility in optimizing reaction conditions to be as environmentally benign as possible. chemeurope.com

Challenges and Future Research Trajectories

Expansion of Substrate Scope and Functional Group Tolerance

A primary challenge in the application of sodium tert-butyl carbonate lies in expanding its utility across a wider range of substrates and ensuring its compatibility with a variety of functional groups. While it has proven effective in numerous transformations, its basicity and nucleophilicity can sometimes lead to undesired side reactions or limited reactivity with certain classes of compounds.

Recent studies have begun to address these limitations. For instance, in the context of epoxide ring-opening reactions, this compound's effectiveness is influenced by the electronic properties of the substituents on the aryl ring of the epoxide. A comprehensive substrate scope investigation revealed that electron-withdrawing groups on the aryl ring generally lead to higher yields of the desired N-aryl-5-substituted-2-oxazolidinones, while electron-donating groups can diminish the reaction's efficiency. nih.gov This suggests that future work should focus on optimizing reaction conditions or developing modified catalytic systems to overcome the challenges posed by less reactive substrates.

The table below summarizes the substrate scope for the formation of lactone oxime tert-butyl carbonates, highlighting the tolerance for various aldehyde and nitroalkene precursors. nih.gov

| Aldehyde Substrate | Nitroalkene Substrate | Product Yield (%) |

| Aliphatic (saturated) | Aromatic | Good |

| Aromatic (neutral) | Aromatic | Good |

| Aromatic (electron-rich) | Aromatic | Good |

| With TBS protecting group | Aromatic | Good |

Data derived from studies on the synthesis of polysubstituted γ-butyrolactone lignans. nih.gov

Future research will likely focus on the development of new protocols that expand the substrate scope of this compound-mediated reactions. This could involve the use of additives, co-catalysts, or alternative solvent systems to modulate its reactivity and enhance its compatibility with a broader array of functional groups, thereby increasing its versatility in the synthesis of complex organic molecules.

Design of Novel Catalytic Systems Utilizing Masked Basicities

A significant area of future research involves the design of innovative catalytic systems that harness the "masked" or "hidden" basicity of this compound. This concept revolves around the in situ generation of a stronger base from a more stable precursor, allowing for controlled and milder reaction conditions.

The utility of this compound as a masked base has been demonstrated in catalytic Wittig reactions of semi- and nonstabilized ylides. acs.orgresearchgate.net In this context, it serves as a precursor to the stronger base, sodium tert-butoxide, which is generated in situ to deprotonate the phosphonium (B103445) salt and form the ylide. This approach avoids the use of harsh, pre-formed strong bases, which can lead to side reactions and functional group incompatibility. The success of this strategy has paved the way for the development of more E-selective Wittig reactions through steric modification of the precatalyst structure. researchgate.net

Similarly, in the Kolbe-Schmitt reaction, this compound can act as a "hidden base." mdpi.com It undergoes reversible decomposition to carbon dioxide and the corresponding alcoholate at elevated temperatures, thereby providing the necessary basicity for the carboxylation of phenolates. mdpi.com This controlled release of the active base is crucial for achieving higher yields of the desired hydroxybenzoic acids.

The following table illustrates the effect of different additives, including this compound, on the yield of the Kolbe-Schmitt reaction.

| Additive | Equivalents | Yield of Hydroxybenzoic Acids (%) |

| None | - | 33.3 |

| Sodium mesitolate | 0.5 | 53.3 |

| Sodium mesitolate | 1.0 | 53.3 |

| Sodium isopropyl carbonate | 3.0 | 61.6 |

| Isopropyl and tert-butyl carbonates | 0.5 | No significant effect |

Data from a study on the homogeneous carboxylation of sodium phenolate (B1203915). mdpi.com

Future research in this area will likely focus on designing new catalytic cycles that exploit the masked basicity of this compound for a wider range of transformations beyond the Wittig and Kolbe-Schmitt reactions. This could involve its use in other deprotonation-initiated processes, such as aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. The development of chiral catalytic systems that can utilize the in situ generated base for asymmetric synthesis is another promising avenue of investigation.

Advanced Computational Approaches for Predictive Catalysis

The integration of advanced computational methods, particularly Density Functional Theory (DFT), is poised to revolutionize the understanding and prediction of catalytic processes involving this compound. These theoretical approaches offer a powerful tool for elucidating reaction mechanisms, predicting catalyst performance, and guiding the rational design of more efficient catalytic systems.

Computational studies can provide deep insights into the intricate details of reaction pathways. For example, DFT calculations can be employed to model the transition states and intermediates in a catalytic cycle, helping to identify the rate-determining step and understand the factors that influence selectivity. whiterose.ac.uk In the context of this compound, computational modeling could be used to predict how its structure and the nature of the solvent affect its basicity and nucleophilicity. This predictive capability can accelerate the discovery of optimal reaction conditions and novel catalysts.

Recent advancements in machine learning (ML) are also being applied to catalysis. oulu.finih.gov By training ML models on large datasets of reaction outcomes, it is possible to develop predictive models that can forecast the success of a reaction under a given set of conditions, including the choice of base, solvent, and temperature. nih.gov For instance, a model could be trained to predict the yield of a reaction using this compound based on the structures of the reactants and the catalyst. Such predictive tools can significantly reduce the experimental effort required for reaction optimization.

The table below outlines a general workflow for the application of computational methods in catalyst development.

| Step | Description | Computational Tools |

| 1 | Reaction Mechanism Elucidation | DFT calculations to map potential energy surfaces, identify transition states and intermediates. |

| 2 | Catalyst Screening | High-throughput virtual screening of potential catalysts based on calculated descriptors (e.g., electronic properties, steric hindrance). |

| 3 | Predictive Modeling | Development of QSAR/QSPR models and machine learning algorithms to predict catalytic activity and selectivity. |

| 4 | Rational Catalyst Design | In silico design of new catalysts with improved performance based on mechanistic understanding and predictive models. |

Future research will likely see a closer integration of computational and experimental studies. DFT calculations will be used to propose new catalytic systems, which will then be synthesized and tested in the laboratory. The experimental results will, in turn, be used to refine and improve the computational models, creating a powerful feedback loop for catalyst discovery and optimization.

Integration with Flow Chemistry and Automated Synthesis Paradigms

A significant future direction for the application of this compound lies in its integration with continuous flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput experimentation and process optimization. mt.comacs.org

The use of this compound in flow chemistry presents both opportunities and challenges. Its solid nature can be a hurdle in continuous flow systems, which typically favor homogeneous solutions to avoid clogging. hybrid-chem.com However, recent advances in handling solids in flow, such as the use of slurry-based reactors or systems that can dissolve the reagent in-line, are paving the way for its broader application. hybrid-chem.com A patent for the continuous flow synthesis of peroxy-2-ethylhexyl tert-butyl carbonate demonstrates the feasibility of using carbonate reagents in such setups, highlighting the potential for improved efficiency and safety. google.com

Automated synthesis platforms, which combine robotics with software for experiment planning and execution, can leverage the properties of this compound for rapid reaction screening and optimization. wikipedia.org For example, an automated system could be programmed to systematically vary the amount of this compound, the temperature, and the residence time in a flow reactor to quickly identify the optimal conditions for a particular transformation. This approach has been successfully used in the development of automated radiosynthesis procedures, where precise control over reaction parameters is critical. nih.govacs.org

The table below outlines the potential benefits of integrating this compound with modern synthesis technologies.

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for exothermic reactions, precise control over reaction time. | Enables safer handling of reactions involving the in situ generation of reactive species from this compound. Facilitates process intensification. |

| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions, improved reproducibility. | Accelerates the discovery of new applications and the optimization of existing protocols involving this compound. |

| Integrated Systems | Seamless transition from laboratory-scale discovery to process development and scale-up. | Streamlines the development of robust and scalable synthetic routes utilizing this compound. |

The future of chemical synthesis will increasingly rely on the synergy between novel reagents and advanced manufacturing technologies. The integration of this compound into flow chemistry and automated synthesis workflows holds the promise of not only expanding its synthetic utility but also of developing more efficient, safer, and sustainable chemical processes.

常见问题

Q. What are the standard synthetic routes for sodium tert-butyl carbonate, and what experimental parameters are critical for optimizing yield?

this compound can be synthesized via nucleophilic substitution or transesterification reactions. Key parameters include:

- Base selection : Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) is often used to deprotonate intermediates and drive the reaction forward .

- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) or ethers (e.g., tert-butyl methyl ether) are preferred to stabilize intermediates and avoid hydrolysis .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., tert-butyl group cleavage) .

- Catalysts : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium) enhance coupling efficiency in aryl carbonate derivatives .

Q. How should this compound be characterized to confirm purity and structural integrity?

- Spectroscopic methods : Use and to verify tert-butyl (δ 1.2–1.4 ppm) and carbonate (δ 150–160 ppm) signals .

- Chromatography : HPLC or GC-MS with standards (e.g., tert-butyl methyl ether as a reference) detects impurities .

- Elemental analysis : Confirm stoichiometry of sodium, carbon, and oxygen .

Q. What precautions are necessary for handling and storing this compound?

- Storage : Keep in anhydrous conditions (desiccator) at 2–8°C to prevent hydrolysis. Glass containers are preferred over plastics to avoid VOC contamination .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to suppress oxidation. Avoid contact with strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound in aqueous solutions be resolved?

Contradictory reports often arise from varying pH and ionic strength. Methodological recommendations:

- pH-controlled studies : Use buffered solutions (e.g., phosphate buffer, pH 7–9) to isolate degradation pathways .